molecular formula C15H18Cl2FN3 B13303449 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No.: B13303449
M. Wt: 330.2 g/mol
InChI Key: CBOLYVBCUQSSRK-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl group, and a pyrimidine core. The dihydrochloride form indicates that it is a salt, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Piperidinyl Group: This can be done through a reductive amination reaction, where the piperidine ring is attached to the pyrimidine core.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing crystallization techniques to obtain the dihydrochloride salt in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine core.

    Reduction: Reduced forms of the compound, potentially altering the piperidinyl group.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-3-fluorophenyl)-2-(piperidin-4-yl)pyrimidine
  • 4-(3-Chlorophenyl)-2-(piperidin-4-yl)pyrimidine

Uniqueness

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets.

Properties

Molecular Formula

C15H18Cl2FN3

Molecular Weight

330.2 g/mol

IUPAC Name

4-(3-fluorophenyl)-2-piperidin-4-ylpyrimidine;dihydrochloride

InChI

InChI=1S/C15H16FN3.2ClH/c16-13-3-1-2-12(10-13)14-6-9-18-15(19-14)11-4-7-17-8-5-11;;/h1-3,6,9-11,17H,4-5,7-8H2;2*1H

InChI Key

CBOLYVBCUQSSRK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)C3=CC(=CC=C3)F.Cl.Cl

Origin of Product

United States

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